molecular formula C14H8ClNO2 B14114323 2-Benzoyl-6-chloro-1,3-benzoxazole

2-Benzoyl-6-chloro-1,3-benzoxazole

Cat. No.: B14114323
M. Wt: 257.67 g/mol
InChI Key: FZYTUGAZBOVQTJ-UHFFFAOYSA-N
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Description

2-Benzoyl-6-chloro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with a benzoyl group at the 2-position and a chlorine atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-6-chloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or acetonitrile.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

    Temperature: Reactions are typically carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of metal catalysts and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-6-chloro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzoyl-6-chloro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival. By binding to these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Benzoyl-1,3-benzoxazole
  • 6-Chloro-1,3-benzoxazole
  • 2-Benzoyl-5-chloro-1,3-benzoxazole

Comparison: Compared to other benzoxazole derivatives, 2-Benzoyl-6-chloro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the benzoyl and chloro groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

(6-chloro-1,3-benzoxazol-2-yl)-phenylmethanone

InChI

InChI=1S/C14H8ClNO2/c15-10-6-7-11-12(8-10)18-14(16-11)13(17)9-4-2-1-3-5-9/h1-8H

InChI Key

FZYTUGAZBOVQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

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